molecular formula C19H26NaO9P B1662593 Fostriecin CAS No. 87860-39-7

Fostriecin

Cat. No. B1662593
CAS RN: 87860-39-7
M. Wt: 452.4 g/mol
InChI Key: XBUIKNRVGYFSHL-IAVQPKKASA-M
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Description

Fostriecin is a type I polyketide synthase (PKS) derived natural product, originally isolated from the soil bacterium Streptomyces pulveraceus . It belongs to a class of natural products which characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain produced by Streptomyces .


Synthesis Analysis

Two formal syntheses and one total synthesis of fostriecin have been achieved, as well as, the synthesis of its related congener dihydro-dephospho-fostriecin . All the routes use the Sharpless dihydroxylation to set the absolute stereochemistry at C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product .


Molecular Structure Analysis

Fostriecin and its relatives are characterized by an α, β -unsaturated lactone moiety and a polyene portion, connected by a stereodefined polyhydroxylated carbon chain . The members of this class of compounds contain an anionic phosphate group, essential to their bioactivities .


Chemical Reactions Analysis

In the formal syntheses, a Noyori transfer hydrogenation of an ynone was used to set the C-11 position while the total synthesis employed a combination of asymmetric dihydroxylation and Pd-π-allyl reduction to set the C-11 position . Finally, in the total synthesis, a trans-hydroboration of the C-12/13 alkyne was used in combination with a Suzuki cross coupling to establish the Z, Z, E -triene of fostriecin .


Physical And Chemical Properties Analysis

The common synthetic intermediate of a potent and promising anticancer agent, fostriecin, was synthesized using a unique method that combines four catalytic asymmetric reactions .

Scientific Research Applications

Inhibition of Protein Phosphatases

Fostriecin is primarily known for its inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A). It exhibits strong inhibition of PP2A and weaker inhibition of PP1, with no apparent effect on PP2B. This specificity is significant in understanding its antitumor properties (Walsh, Cheng, & Honkanen, 1997).

Cell Cycle Disruption

Fostriecin induces a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle. This is linked to the formation of aberrant mitotic spindles and abnormal centrosome replication, suggesting its role in disrupting cellular division processes, which is crucial for its antitumor activity (Cheng, Balczon, Zuo, Koons, Walsh, & Honkanen, 1998).

Inhibition of Type II Topoisomerase

Fostriecin has been observed to inhibit the catalytic activity of type II topoisomerase, an enzyme crucial for DNA replication. This inhibition is different from other known inhibitors of this enzyme, contributing to its unique antitumor mechanism (Boritzki, Wolfard, Besserer, Jackson, & Fry, 1988).

Vimentin Hyperphosphorylation and Intermediate Filament Reorganization

Research has shown that fostriecin stimulates the phosphorylation of vimentin, a type of intermediate filament in cells, causing cell rounding and reorganization of these filaments. This effect is similar to other protein phosphatase inhibitors and indicates its potential tumor-promoting activity (Ho & Roberge, 1996).

Chemistry and Biology of Fostriecin

Fostriecin exhibits potent and efficacious antitumor activity, initially attributed to topoisomerase II inhibition. However, more recent studies emphasize the inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4) as a primary mechanism. Its phase I clinical trials were halted due to storage instability and unpredictable chemical purity, leading to efforts in total synthesis to overcome these limitations (Lewy, Gauss, Soenen, & Boger, 2002).

Suppression of Ser/Thr Phosphatase 4 (PP4C)

The suppression of PP4C by fostriecin induces mitotic slippage followed by tetraploid cell death. This finding suggests that the tumor-selective cytotoxicity of fostriecin may result from the inhibition of specific phosphatases, particularly PP4C (Theobald, Bonness, Musiyenko, Andrews, Urban, Huang, Dean, & Honkanen, 2013).

Safety And Hazards

Fostriecin should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The unique ability of fostriecin to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Of particular interest is the potency and selectivity of fostriecin’s inhibition, and the resulting broad-ranging cancer cell cytotoxicity . This activity has generated a great deal of interest, and fostriecin is being explored as a potential anti-cancer agent .

properties

IUPAC Name

sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBUIKNRVGYFSHL-IAVQPKKASA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26NaO9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Water > 300 (mg/mL), Methanol 20 (mg/mL)
Record name FOSTRIECIN
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Fostriecin sodium

CAS RN

87860-39-7
Record name Fostriecin sodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name FOSTRIECIN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,680
Citations
DS Lewy, C Gauss, DR Soenen… - Current medicinal …, 2002 - ingentaconnect.com
… to fostriecin's antitumor activity has not yet been fully defined. Initial phase I clinical trials with fostriecin … Herein, we review the present status of the chemistry and biology of fostriecin. …
Number of citations: 191 www.ingentaconnect.com
DE Chavez, EN Jacobsen - Angewandte Chemie, 2001 - Wiley Online Library
… Certainly, the development of a practical synthetic route to fostriecin … In addition, the structure of fostriecin poses an assortment of … Herein we report a new total synthesis of fostriecin. Our …
Number of citations: 186 onlinelibrary.wiley.com
AH Walsh, A Cheng, RE Honkanen - FEBS letters, 1997 - Elsevier
… Therefore, if the antitumor activity of fostriecin results from the … of fostriecin on specific PPase is clearly warranted. The present study characterizes the inhibitory activity of fostriecin …
Number of citations: 262 www.sciencedirect.com
DL Boger, S Ichikawa, W Zhong - Journal of the American …, 2001 - ACS Publications
… fostriecin (CI-920) is described, confirming the relative and absolute stereochemistry assignments. Fostriecin is a … Phase I clinical trials with fostriecin, which were the first to explore the …
Number of citations: 145 pubs.acs.org
RS De Jong, EGE De Vries, NH Mulder - Anti-Cancer Drugs, 1997 - journals.lww.com
… Fostriecin is a novel antitumor antibiotic. In vitro studies showed that fostriecin inhibits DNA … mechanism of action at In vitro cytotoxic fostriecin levels. Tumor cell lines with decreased …
Number of citations: 63 journals.lww.com
TJ Boritzki, TS Wolfard, JA Besserer… - Biochemical …, 1988 - Elsevier
… The present study demonstrates that fostriecin inhibits the catalytic activity of … , fostriecin completely inhibited the enzyme at 100 fl. A general kinetic analysis showed that fostriecin …
Number of citations: 164 www.sciencedirect.com
K Miyashita, M Ikejiri, H Kawasaki… - Journal of the …, 2003 - ACS Publications
… of our total synthesis of fostriecin. In considering a synthetic strategy for fostriecin, we paid attention particularly to take account that not only fostriecin but also its various analogues can …
Number of citations: 82 pubs.acs.org
K Miyashita, M Ikejiri, T Tsunemi… - Journal of Synthetic …, 2007 - jstage.jst.go.jp
Fostriecin (CI-920), isolated from Streptomyces pulveraceus, shows in vitro antitumor activity against leukemia, lung breast and ovarian cancer, and in vivo against L 1210 and P 388 …
Number of citations: 10 www.jstage.jst.go.jp
BM Trost, MU Frederiksen, JPN Papillon… - Journal of the …, 2005 - ACS Publications
Direct asymmetric aldol reactions constitute a powerful methodology for the efficient synthesis of complex natural products. Herein we report the first application of our recently reported …
Number of citations: 166 pubs.acs.org
SB Buck, C Hardouin, S Ichikawa… - Journal of the …, 2003 - ACS Publications
… Fostriecin's most significant feature that does not correspond to the pharmacophore is its unsaturated lactone. Our modeled fostriecin−… Herein, we report a series of fostriecin derivatives …
Number of citations: 156 pubs.acs.org

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